3-([1,1'-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione
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Overview
Description
3-([1,1’-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a chloro substituent, and a benzoxathiole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione typically involves multiple steps, starting with the formation of the biphenyl core. This can be achieved through a Suzuki coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the process .
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and benzoxathiole positions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, appropriate solvents (e.g., dichloromethane, ethanol).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-([1,1’-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules . This interaction can lead to the modulation of biological pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-([1,1’-Biphenyl]-4-yl)-3-bromo-2,1lambda~6~-benzoxathiole-1,1(3H)-dione
- 3-([1,1’-Biphenyl]-4-yl)-3-iodo-2,1lambda~6~-benzoxathiole-1,1(3H)-dione
- 3-([1,1’-Biphenyl]-4-yl)-3-fluoro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione
Uniqueness
The uniqueness of 3-([1,1’-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the chloro substituent, in particular, influences its reactivity and interaction with biological targets .
Properties
CAS No. |
130667-23-1 |
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Molecular Formula |
C19H13ClO3S |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
3-chloro-3-(4-phenylphenyl)-2,1λ6-benzoxathiole 1,1-dioxide |
InChI |
InChI=1S/C19H13ClO3S/c20-19(17-8-4-5-9-18(17)24(21,22)23-19)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
InChI Key |
YPTCLFNJVOIKIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3(C4=CC=CC=C4S(=O)(=O)O3)Cl |
Origin of Product |
United States |
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